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Abstract: This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-
dimethylacetophenone, a substituted aromatic ketone of significant interest in pharmaceutical
and chemical research. The document details its chemical structure, physicochemical
properties, and provides an expert-designed protocol for its synthesis via Friedel-Crafts
acylation. Furthermore, it explores the compound's applications, particularly as a key
intermediate in drug discovery, leveraging its potential antioxidant and anti-inflammatory
properties. This guide is intended for researchers, medicinal chemists, and professionals in
drug development seeking a detailed understanding of this versatile molecule.

Introduction and Core Properties

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a polysubstituted aromatic
ketone. Its structure is characterized by an acetophenone core with two methyl groups at the 2'
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and 6' positions and a bulky tert-butyl group at the 4' position of the phenyl ring. This specific
substitution pattern imparts distinct steric and electronic properties that are crucial for its
chemical reactivity and biological activity. The steric hindrance provided by the ortho-methyl
groups can influence the conformation of the acetyl group and its interaction with biological
targets or chemical reagents.

Substituted acetophenones are a well-established class of compounds that serve as valuable
precursors and scaffolds in organic synthesis and medicinal chemistry.[1][2] They are integral
to the synthesis of more complex molecules, including various heterocyclic compounds with
therapeutic potential.[3] Specifically, 4'-tert-Butyl-2',6'-dimethylacetophenone is noted for its
utility as a pharmaceutical intermediate, particularly in the development of drugs targeting
diseases associated with oxidative stress.[4][5]

Chemical Structure and Identifiers

The definitive structure and associated identifiers for this compound are critical for
unambiguous scientific communication and procurement.

IUPAC Name: 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[4][6]

CAS Number: 2040-10-0[6][7]

Molecular Formula: C14H200[7]

SMILES String:CC(=0)c1c(C)cc(cclC)C(C)(C)C[8]

InChlKey: INHLHPMTMTYLCP-UHFFFAQOY SA-NI8]

Caption: 2D Structure of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below. This data is
essential for handling, reaction setup, and purification.
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Property Value Source(s)
Molecular Weight 204.31 g/mol [4]
Appearance Off-white solid [41[5]
Melting Point 47-49 °C [4]

Boiling Point 150 °C @ 20 mmHg [4]

Density 0.927 g/cm3 [4][5]
Solubility Water: 4.209 mg/L (estimated) [415]

LogP 4.24 [1]

Spectroscopic Profile: Spectroscopic data is fundamental for structural verification.

 Infrared (IR) Spectrum: The IR spectrum, available from the NIST database, will exhibit
characteristic peaks for a ketone, including a strong C=0 stretch around 1680-1700 cm~1
and various C-H stretches for the alkyl and aromatic groups.[9]

e Mass Spectrum (MS): The electron ionization mass spectrum shows a molecular ion peak
(M*) at m/z = 204, corresponding to the molecular weight. A prominent fragment is typically
observed at m/z = 189, resulting from the loss of a methyl group ([M-15]*), which is a
characteristic fragmentation pattern for acetophenones.[9]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: While a published spectrum is not
available, the expected *H and 3C NMR signals can be predicted based on the structure.
These predictions are invaluable for chemists synthesizing or analyzing this compound.
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1H NMR L . Approx. & .

L Multiplicity Integration Assignment
Prediction (ppm)
tert-Butyl Protons  Singlet 9H ~1.3 -C(CHs)s
Aryl Methyl )

Singlet 6H ~2.2 Ar-CHs

Protons
Acetyl Protons Singlet 3H ~2.5 -C(O)CHs
Aromatic Protons  Singlet 2H ~7.0 Ar-H

Synthesis and Mechanism

The most logical and industrially scalable approach to synthesizing 4'-tert-Butyl-2',6'-
dimethylacetophenone is through the Friedel-Crafts acylation of a suitable aromatic
precursor.[8][10] This classic electrophilic aromatic substitution reaction provides a direct
method for installing an acetyl group onto an activated benzene ring.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the bond between the aromatic ring and the acetyl
carbonyl carbon. This retrosynthetic step identifies the key synthons: an electrophilic acetyl
cation equivalent (CHsCO*) and a nucleophilic aromatic ring, 1,3-dimethyl-5-tert-butylbenzene.

, o s "\ Retrosynthesis _ Friedel-Crafts 1,3-Dimethyl-5-tert-butylbenzene
(4 tert-Butyl-2',6 dlmethylacetophenone) > Acylation [ + Acetyl Chloride

Click to download full resolution via product page

Caption: Retrosynthetic approach for the target molecule.
The causality for this strategy is strong:

» Precursor Availability: 1,3-Dimethyl-5-tert-butylbenzene can be synthesized via Friedel-Crafts
alkylation of m-xylene with tert-butyl chloride.[11]
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o Reaction Selectivity: The aromatic ring of 1,3-dimethyl-5-tert-butylbenzene is highly activated
by three electron-donating alkyl groups. The acylation is expected to occur at the C2 position
(ortho to both methyl groups and para to the tert-butyl group), which is the most sterically
accessible and electronically enriched position. The bulky tert-butyl group and the two ortho-
methyl groups will direct the incoming electrophile to the desired position.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles. All steps
include justifications to ensure reproducibility and safety.

Objective: To synthesize 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone via Friedel-Crafts
acylation.

Materials:

1,3-Dimethyl-5-tert-butylbenzene

o Acetyl chloride (CH3sCOCI)

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

o Saturated sodium bicarbonate (NaHCOs3) solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

o Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir
bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet
connected to a scrubber (containing NaOH solution to neutralize evolved HCI gas). Maintain
a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup.
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o Rationale: Anhydrous conditions are critical as the Lewis acid catalyst (AICIs) and acetyl
chloride are highly moisture-sensitive. The scrubber safely neutralizes the corrosive HCI
gas produced.

o Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add
anhydrous DCM to create a slurry. Cool the flask to 0 °C in an ice-water bath.

o Rationale: AICIs is the Lewis acid catalyst that activates the acetyl chloride. Cooling
prevents uncontrolled reaction and potential side reactions.

» Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCls
slurry via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to form the
acylium ion-catalyst complex.

o Rationale: This pre-formation of the reactive electrophile ensures a smooth initiation of the
acylation reaction upon addition of the aromatic substrate.

e Substrate Addition: Dissolve 1,3-dimethyl-5-tert-butylbenzene (1.0 equivalent) in a minimal
amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to
the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

o Rationale: Slow addition controls the exothermic reaction rate, maximizing yield and
minimizing the formation of byproducts.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin
Layer Chromatography (TLC).

o Rationale: Allowing the reaction to warm to room temperature drives it to completion. TLC
is a crucial in-process control to verify the consumption of the starting material.

e Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and
carefully pour the reaction mixture onto crushed ice containing concentrated HCI.

o Rationale: This step guenches the reaction by hydrolyzing the aluminum complexes and
decomposing the excess AlICIs. The acid helps to keep aluminum salts dissolved in the
agueous phase. This process is highly exothermic and must be done cautiously.
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o Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic
layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

e Washing: Wash the combined organic layers sequentially with water, saturated NaHCOs
solution (to neutralize any remaining acid), and finally with brine.

o Rationale: The washing steps remove inorganic salts and impurities, purifying the crude
product in the organic phase.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOsa, filter, and
concentrate the solvent using a rotary evaporator to yield the crude product.

 Purification: Purify the crude product by flash column chromatography on silica gel or by
vacuum distillation to obtain the pure 4'-tert-Butyl-2',6'-dimethylacetophenone.

Applications in Drug Development and Research

The utility of 4'-tert-Butyl-2',6'-dimethylacetophenone extends beyond its role as a simple
chemical. It is a strategic starting material in medicinal chemistry programs.

Scaffold for Bioactive Molecules

Acetophenone derivatives are foundational building blocks for a wide array of
pharmacologically active compounds.[2] They can be readily transformed into chalcones,
hydrazones, pyrazolines, and other heterocyclic systems that exhibit a broad spectrum of
biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5]
The specific substitution pattern of this molecule—with its bulky tert-butyl group and ortho-
methyl groups—can be exploited to fine-tune the steric and electronic properties of derivative
compounds, thereby optimizing their interaction with biological targets and improving their
pharmacokinetic profiles.[3]

Role as an Antioxidant and Anti-inflammatory
Intermediate

The compound itself is described as having potent antioxidant and anti-inflammatory
properties, making it a valuable intermediate for drugs targeting oxidative stress-related
conditions such as neurodegenerative disorders and cardiovascular diseases.[4][5] While the
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compound lacks a classic phenolic hydroxyl group often associated with antioxidant activity via
hydrogen atom transfer (HAT), its mechanism may involve other pathways.[3][12] The electron-
rich aromatic ring can participate in single electron transfer (SET) mechanisms to neutralize
free radicals. Furthermore, derivatives of this compound can be designed to incorporate
phenolic or other radical-scavenging moieties, using the starting acetophenone as a robust
chemical handle.[3]

Analytical Applications

For drug development, robust analytical methods are paramount. 4'-tert-Butyl-2',6'-
dimethylacetophenone can be effectively analyzed and purified using reverse-phase High-
Performance Liquid Chromatography (HPLC). A scalable method using an acetonitrile/water
mobile phase has been developed, which is also suitable for pharmacokinetic studies and the
isolation of impurities during preparative separations.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4'-tert-Butyl-2',6'-dimethylacetophenone is classified with the following hazards:

o H301: Toxic if swallowed[6]
e H312: Harmful in contact with skin[6]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn when handling this compound. All manipulations should be performed in a
well-ventilated fume hood.

Conclusion

4'-tert-Butyl-2',6'-dimethylacetophenone is a molecule of considerable strategic importance
for chemists in both academic and industrial settings. Its well-defined structure, predictable
reactivity in cornerstone reactions like Friedel-Crafts acylation, and its role as a precursor to
bioactive compounds underscore its value. For drug development professionals, its potential
antioxidant properties and utility as a molecular scaffold offer fertile ground for the discovery of
new therapeutic agents. This guide provides the foundational knowledge required to confidently
synthesize, handle, and utilize this compound in advanced research applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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